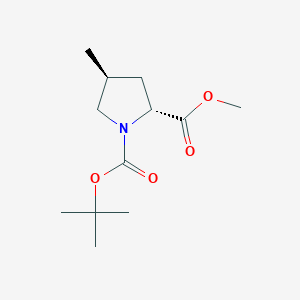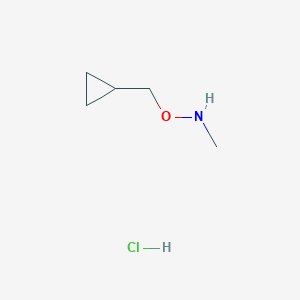
ethyl 3-bromo-5-(trifluoromethoxy)-1H-indole-2-carboxylate
Übersicht
Beschreibung
Ethyl 3-bromo-5-(trifluoromethoxy)benzoate is a chemical compound with the CAS Number: 1229442-66-3 . It has a molecular weight of 313.07 .
Synthesis Analysis
The synthesis of ethyl 3-bromo-5-(trifluoromethoxy)benzoate involves the reaction of 3-bromo-5-(trifluoromethoxy)benzoic acid with thionyl chloride (SOCl2) in ethanol (EtOH). After stirring for 17 hours at room temperature, the mixture is partitioned between ethyl acetate (EtOAc) and aqueous sodium bicarbonate (NaHCO3). The aqueous phase is separated and washed once with EtOAc. The combined organics are washed with brine, dried over magnesium sulfate (MgSO4), filtered, and concentrated. The residue is then purified on silica gel (SiO2) to yield ethyl 3-bromo-5-(trifluoromethoxy)benzoate .Molecular Structure Analysis
The InChI code for ethyl 3-bromo-5-(trifluoromethoxy)benzoate is1S/C10H8BrF3O3/c1-2-16-9(15)6-3-7(11)5-8(4-6)17-10(12,13)14/h3-5H,2H2,1H3 .
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Synthesis Techniques
- Structure Elucidation and Synthesis Methods : Studies have focused on elucidating the structure of brominated ethyl indole carboxylates and developing methods for their synthesis. One study detailed the synthesis of 7-bromoindole through the saponification and decarboxylation of ethyl indole-3-carboxylate, highlighting the compound's complex structure (Leggetter & Brown, 1960). Another research outlined a method for the C-3 acylation of ethyl indole-2-carboxylates, demonstrating the versatility of these compounds in synthetic chemistry (Murakami et al., 1985).
Medicinal Chemistry and Drug Design
- Potential in Drug Development : Research has also been conducted on the potential medicinal applications of these compounds. For instance, ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylates were evaluated for their antiviral activities, indicating a potential role in developing antiviral drugs (Gong Ping, 2006). Another study synthesized ethyl 3-(bromoacetyl)-4,6-dichloro-1H-indole-2-carboxylate, a key intermediate in the preparation of potential glycine site antagonists, suggesting its utility in neuroscience research (Fabio & Pentassuglia, 1998).
Chemical Properties and Reactions
- Chemical Reactivity and Transformations : Studies have also examined the chemical reactivity and transformations of these compounds. One research discussed the synthesis of ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, highlighting its role as an important intermediate in chemical synthesis (Zhi-li, 2007). Additionally, research on the Friedel-Crafts acylation of ethyl indole-2-carboxylate revealed insights into the regioselective preparation of various acylindole derivatives (Murakami et al., 1988).
Eigenschaften
IUPAC Name |
ethyl 3-bromo-5-(trifluoromethoxy)-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrF3NO3/c1-2-19-11(18)10-9(13)7-5-6(20-12(14,15)16)3-4-8(7)17-10/h3-5,17H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APESJMAQOSVTBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301153104 | |
| Record name | 1H-Indole-2-carboxylic acid, 3-bromo-5-(trifluoromethoxy)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301153104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-bromo-5-(trifluoromethoxy)-1H-indole-2-carboxylate | |
CAS RN |
1227955-21-6 | |
| Record name | 1H-Indole-2-carboxylic acid, 3-bromo-5-(trifluoromethoxy)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227955-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-2-carboxylic acid, 3-bromo-5-(trifluoromethoxy)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301153104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Toluene-4-sulfonic acid 2-(2-{2-[2-(tert-butyldiphenylsilanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethyl ester](/img/structure/B1405458.png)
![4-Toluene-sulfonic acid 2-[2-(tert-butyl-diphenyl-silanyloxy)-ethoxy]-ethyl ester](/img/structure/B1405459.png)



![Spiro[2.5]octane-6-carbaldehyde](/img/structure/B1405468.png)




![1-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1405476.png)
![Benzyl 4-formylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1405478.png)
